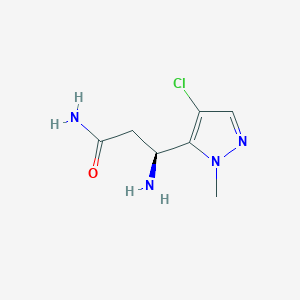
(3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a chlorine atom and a methyl group, along with an amino group and a propanamide moiety. Its distinct chemical structure makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
(3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate biological pathways and interactions with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic effects, including its role as an inhibitor in certain biochemical pathways.
Industry: It finds applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to bind to active sites, inhibiting or activating specific functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Substituted pyrazolo[1,5-A]pyridine compounds: These compounds share a similar pyrazole ring structure and are known for their kinase inhibition properties.
Sulfonylurea derivatives: These compounds also feature a heterocyclic ring and have applications in medicinal chemistry.
Uniqueness
What sets (3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanamide apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Eigenschaften
Molekularformel |
C7H11ClN4O |
|---|---|
Molekulargewicht |
202.64 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(4-chloro-2-methylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C7H11ClN4O/c1-12-7(4(8)3-11-12)5(9)2-6(10)13/h3,5H,2,9H2,1H3,(H2,10,13)/t5-/m0/s1 |
InChI-Schlüssel |
UBJDQYMNAVGREM-YFKPBYRVSA-N |
Isomerische SMILES |
CN1C(=C(C=N1)Cl)[C@H](CC(=O)N)N |
Kanonische SMILES |
CN1C(=C(C=N1)Cl)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


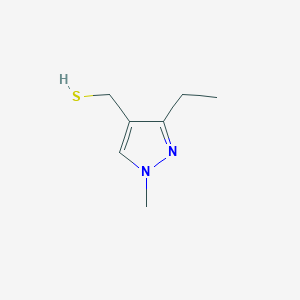

![Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate](/img/structure/B13306758.png)
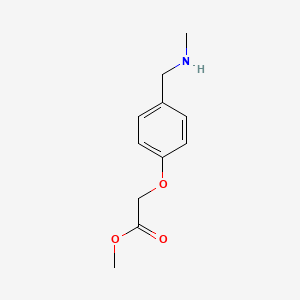
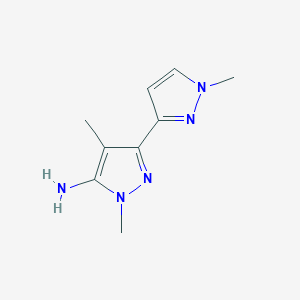
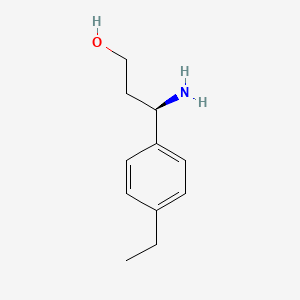
![2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13306782.png)

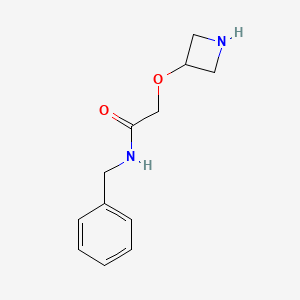
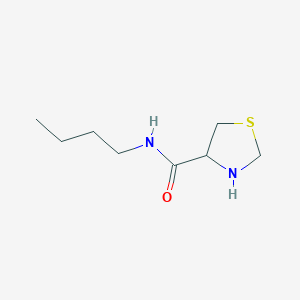
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13306806.png)
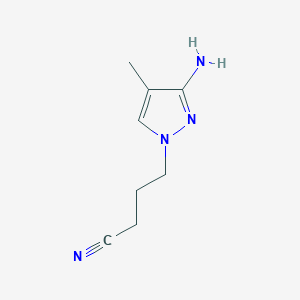
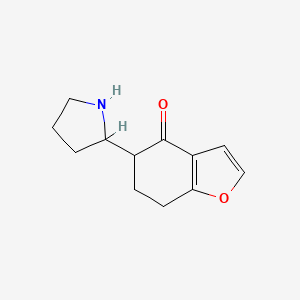
![6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13306823.png)
